(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral molecule belonging to the class of phenethylamines. Phenethylamines are a group of organic compounds found naturally in various organisms and some can be synthesized in laboratories [].
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is not found naturally in significant quantities and is typically a synthetic compound. Research into this specific molecule appears to be limited, but some related phenethylamines are important in biological systems [, ].
The molecule consists of a benzene ring (phenyl group) attached to a central carbon atom. A chiral carbon (marked with an asterisk) is bonded to this central carbon, along with a hydrogen atom, an ethyl group (CH3CH2), and a dimethylamine group (N(CH3)2). The "R" and "S" designations refer to the specific 3D arrangement of the groups around the chiral carbon [].
Synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine likely involves reductive amination reactions, a common method for creating phenethylamines. Specific details on synthesis of this particular molecule are scarce in scientific literature [].
Limited data is available for the specific properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine. However, similar phenethylamines are typically colorless liquids or solids with low melting points, high boiling points, and solubility in organic solvents [].
(R)-(+)-N,N-Dimethyl-1-phenylethylamine has been used extensively in studies investigating the functioning of the CNS. Due to its ability to increase dopamine and norepinephrine levels in the brain, it has been employed in:
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a valuable tool in research using model organisms like fruit flies and rodents. It helps scientists understand:
Irritant